molecular formula C12H20S2 B6360100 3-Octylsulfanylthiophene CAS No. 161406-05-9

3-Octylsulfanylthiophene

Cat. No.: B6360100
CAS No.: 161406-05-9
M. Wt: 228.4 g/mol
InChI Key: IWBMDDCNOXVMRI-UHFFFAOYSA-N
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Description

3-Octylsulfanylthiophene is a high-value chemical reagent designed for advanced materials research, particularly in the field of organic electronics. It serves as a crucial monomer in the synthesis of regioregular polythiophenes via modern, atom-efficient polycondensation methods like direct (hetero)arylation polymerization (DArP) . The incorporation of an alkylsulphanyl (specifically, an octylthio) side chain onto the thiophene backbone is a strategic example of side-chain engineering. This modification significantly influences the properties of the resulting polymers by slightly reducing steric strain compared to alkyl substituents and enhancing solubility, which is vital for processability . The primary research value of this compound lies in its ability to tune the electronic characteristics of semiconducting polymers. Introducing a sulfur atom between the alkyl chain and the heterocyclic ring can improve the HOMO energy levels, narrow the bandgap, and enhance the optoelectronic properties and microscopic morphology of the material . These polymers are promising candidates for a broad range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs) . Thiophene-based compounds, in general, are versatile scaffolds with outstanding electrical properties that are highly sought after in light-driven applications and molecular materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-octylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S2/c1-2-3-4-5-6-7-9-14-12-8-10-13-11-12/h8,10-11H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBMDDCNOXVMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Molecular Engineering of 3 Octylsulfanylthiophene and Its Derivatives

Strategies for 3-Octylsulfanylthiophene Synthesis

The synthesis of this compound serves as a foundational step for the development of more complex polymeric structures. The methodologies employed are designed to be efficient and to allow for the introduction of various functional groups.

Precursor Synthesis and Halogenation Approaches (e.g., 2-bromo-3-octylsulfanylthiophene)

The preparation of this compound precursors, particularly halogenated versions like 2-bromo-3-octylsufanylthiophene, is a critical step for subsequent polymerization and functionalization reactions. rsc.orgnih.gov A common route involves the bromination of a suitable thiophene (B33073) derivative. For instance, reacting 3-octylthiophene (B1296729) with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like a tetrahydrofuran (B95107) (THF) and hexane (B92381) mixture can yield 2-bromo-3-octylthiophene. rsc.org This reaction is typically performed at low temperatures to control selectivity and minimize side reactions. rsc.org The resulting 2-bromo-3-octylsufanylthiophene is a key intermediate, as the bromine atom provides a reactive site for cross-coupling reactions. rsc.org

Another approach to precursor synthesis involves the direct reaction of a thiophene derivative with an alkyl halide. For example, 3-bromothiophene (B43185) can be reacted with 1-octanethiol (B94742) in the presence of a base to introduce the octylsulfanyl group at the 3-position. Subsequent halogenation at the 2-position would then yield the desired 2-bromo-3-octylsulfanylthiophene precursor. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Ring Functionalization (e.g., Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thiophene ring, enabling the formation of carbon-carbon bonds under mild conditions. nobelprize.orgsigmaaldrich.com The Stille and Suzuki reactions are two of the most widely used methods in this context. nobelprize.orgwikipedia.orgresearchgate.net

The Stille reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. wikipedia.orguwindsor.ca For the synthesis of this compound derivatives, a stannylated thiophene can be coupled with an aryl or alkyl halide. The reaction is tolerant of a wide range of functional groups, making it a versatile method for creating complex molecular architectures. uwindsor.ca The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The Suzuki reaction , on the other hand, utilizes an organoboron compound, such as a boronic acid or ester, as the coupling partner for the organic halide. nobelprize.orglibretexts.org This reaction is often favored due to the low toxicity and stability of the organoboron reagents. libretexts.org In the context of thiophene functionalization, a thiophene-boronic acid or ester can be coupled with various organic halides. The catalytic cycle is similar to the Stille reaction, involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org The choice between the Stille and Suzuki reaction often depends on the specific substrates and desired reaction conditions, with the Suzuki reaction generally being preferred for its more environmentally benign nature. researchgate.net When coupling electron-rich species like thiophenes, the Stille reaction can sometimes provide better results. researchgate.net

Polymerization Pathways for this compound-Based Conjugated Systems

The polymerization of this compound monomers is crucial for creating conjugated polymers with desirable electronic and optical properties. The method of polymerization significantly influences the polymer's characteristics, such as molecular weight and regioregularity.

Oxidative Polymerization Techniques for Poly(this compound)

Oxidative polymerization is a common method for synthesizing polythiophenes. wikipedia.orgnih.gov This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the thiophene monomers. nih.govignited.in The process begins with the oxidation of the monomer to form a radical cation. wikipedia.org These radical cations then couple with other monomers to form dimers and subsequently longer polymer chains. wikipedia.org

The reaction conditions, including the choice of solvent, temperature, and the ratio of monomer to oxidant, can significantly impact the properties of the resulting polymer, such as its molecular weight and yield. nih.govmdpi.com For instance, the order of addition of the reagents has been shown to affect the molecular weight of the polymer. nih.gov While oxidative polymerization is a relatively simple and effective method, it can sometimes lead to polymers with lower regioregularity and may leave residual catalyst that can act as a dopant. wikipedia.orgnih.gov

Controlled Polymerization for Regioregular and Defined Architectures

To achieve greater control over the polymer's structure, including its molecular weight, polydispersity, and regioregularity, controlled polymerization techniques are employed. cmu.eduethz.chgoogle.comcore.ac.uk These methods are essential for producing polymers with well-defined architectures and predictable properties. nih.gov

One such method is the Grignard Metathesis (GRIM) polymerization . This technique can be used to synthesize regioregular poly(3-alkylthiophenes) with high head-to-tail (HT) coupling. cmu.edumagtech.com.cn The process involves the formation of a Grignard reagent from a di-halogenated thiophene monomer, which is then polymerized using a nickel catalyst. cmu.eduntu.edu.tw This method allows for the synthesis of polymers with controlled end-groups, which can be further functionalized. cmu.edu

Another approach is catalyst-transfer polycondensation , which can be used to create block copolymers with distinct blocks of differing regioregularity. rsc.org For example, a highly regioregular block can be synthesized first, followed by the sequential addition of monomers that lead to a regiorandom block. rsc.org This allows for fine-tuning of the polymer's crystalline behavior and self-assembly properties. rsc.org These controlled polymerization methods are crucial for developing advanced materials for electronic applications where precise control over the polymer's structure is paramount. ntu.edu.tw

Derivatization Strategies for Tuned Electronic Structures of Analogues

Derivatization of this compound and its polymeric analogues is a key strategy for tuning their electronic and optical properties to suit specific applications. nih.govmdpi.com By introducing different functional groups, it is possible to modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its band gap, conductivity, and charge transport characteristics. mdpi.comuokerbala.edu.iq

For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the polymer. mdpi.comrsc.org Electron-donating groups, such as alkoxy groups, can increase the electron density of the thiophene ring, which generally leads to a lower ionization potential. mdpi.comossila.com Conversely, electron-withdrawing groups can lower the energy levels of both the HOMO and LUMO.

Furthermore, the structure of the side chains also plays a crucial role. The length and branching of the alkyl chains can influence the polymer's solubility, processability, and solid-state packing, which are critical for device performance. ntu.edu.tw Introducing non-covalent interactions, such as sulfur-sulfur interactions in alkylthio side chains, can enhance molecular packing and improve charge mobility. ntu.edu.tw Theoretical calculations, such as density functional theory (DFT), are often used to predict the electronic properties of new derivatives and guide the design of materials with optimized performance. nih.govnih.gov

Advanced Spectroscopic and Electrochemical Characterization of 3 Octylsulfanylthiophene Architectures

Electronic Absorption and Emission Spectroscopy

The electronic behavior of 3-octylsulfanylthiophene and its polymeric forms is primarily investigated through electronic absorption and emission spectroscopy. These techniques provide insights into the electronic transitions, energy levels, and photophysical processes occurring within the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions in molecules and materials. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In conjugated systems like polythiophenes, these transitions, typically π-π* transitions, provide information about the conjugation length and the electronic bandgap.

For poly(3-octylthiophene) (P3OT), a closely related and extensively studied polymer, the UV-Vis absorption spectrum in chloroform (B151607) solution shows a maximum absorption (λmax) in the range of 438-449 nm. researchgate.net This absorption is characteristic of the π-π* transition within the conjugated polymer backbone. The position of the λmax is sensitive to the regioregularity of the polymer and the extent of electronic delocalization. researchgate.net In the solid state, the absorption spectrum of polythiophene nanoparticles can exhibit a broad band around 730-890 nm, which is attributed to the formation of bipolaron states. researchgate.net The primary absorption bands for polythiophene are observed at approximately 306 nm and 377 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net

CompoundSolvent/Stateλmax (nm)TransitionReference
Poly(3-octylthiophene) (P3OT)Chloroform438 - 449π-π researchgate.net
Polythiophene NanoparticlesSolid State~306π-π researchgate.net
Polythiophene NanoparticlesSolid State~377n-π* researchgate.net
Polythiophene NanoparticlesSolid State730 - 890Bipolaron states researchgate.net

Photoluminescence (PL) and Fluorescence Properties

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, provides information about the emissive properties of materials upon photoexcitation. researchgate.net The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.

The fluorescence of poly(3-octylthiophene) (P3OT) is a subject of detailed study, particularly at the single-molecule level. In an inert polymer matrix like poly(methyl-methacrylate) (PMMA), isolated P3OT chains exhibit emission transitions in the 1.9-2.2 eV range. researchgate.net However, the fluorescence of P3OT can be strongly quenched by the formation of triplet excitons, even at relatively low excitation intensities. researchgate.net For poly(3-hexylthiophene) (P3HT), a similar poly(3-alkylthiophene), the fluorescence emission maximum is observed around 600 nm when grafted onto a cellulose (B213188) surface. researchgate.net The intensity and position of the emission peak are indicative of the conjugated chain length. researchgate.net

CompoundMatrix/SolventExcitation Wavelength (nm)Emission Maximum (nm)Reference
Poly(3-octylthiophene) (P3OT)PMMA488- (Emission in 1.9-2.2 eV range) researchgate.net
Poly(3-hexylthiophene) (P3HT) on cellulose--~600 researchgate.net

Time-Resolved Emission Spectroscopy for Excited State Dynamics

Time-resolved emission spectroscopy is a powerful technique to study the dynamics of excited states, providing information on their lifetimes and decay pathways. mdpi.com These measurements are crucial for understanding the photophysical processes that govern the efficiency of optoelectronic devices.

Structural Characterization Techniques for Molecular and Polymeric Forms

The precise molecular structure and morphology of this compound and its polymeric architectures are determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and polymers. mdpi.com 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular structure and, in the case of polymers, the regioregularity.

For poly(3-octylthiophenes), 1H NMR is used to assess the regioregularity, which is the degree of head-to-tail coupling of the monomer units. A singlet at δ 6.98 ppm in the 1H NMR spectrum is characteristic of the proton at the 4-position of the thiophene (B33073) ring in a head-to-tail coupled triad. researchgate.net The ratio of the integrals of this signal to other signals in the aromatic region provides a quantitative measure of the regioregularity. researchgate.net For a related monomer, 2-bromo-3-octylsulfanylthiophene, 1H and 13C NMR spectra have been recorded, with assignments confirmed using 2D NMR techniques such as HSQC and HMBC. free.fr

CompoundNucleusKey Chemical Shift (δ, ppm)AssignmentReference
Poly(3-octylthiophene)1H6.98Proton at 4-position of thiophene in HT-HT triad researchgate.net
2-bromo-3-octylsulfanylthiophene1H, 13CSpectra recorded and assigned free.fr

Mass Spectrometry for Molecular Weight and Purity Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and purity of compounds. rsc.org For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly useful for determining the molar mass and molar mass distribution.

The analysis of polymers by mass spectrometry can provide information on the chemical structure, end-groups, and the presence of impurities or additives. rsc.org For instance, in the analysis of polyesters, mass spectra can show series of ions corresponding to different numbers of repeating units. While specific mass spectrometry data for this compound and its polymer are not detailed in the search results, the general applicability of the technique for polymer characterization is well-established.

Computational and Theoretical Studies on 3 Octylsulfanylthiophene and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of electron distribution and molecular geometry, which are critical determinants of a material's electronic and optical properties.

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state electronic properties of molecules like 3-octylsulfanylthiophene. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the computational problem. The choice of functional and basis set is crucial for obtaining reliable results. For thiophene-based oligomers and polymers, hybrid functionals such as B3LYP are commonly employed as they have been shown to provide a satisfactory prediction of trends in these conjugated systems with reasonable computational expense. researchgate.net

In a computational study on the closely related polymer, poly(3-octylthiophene-2,5-diyl), DFT calculations at the B3LYP/6-311+G(d) level of theory were used to determine its electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy levels govern the material's charge injection and transport capabilities, as well as its optical band gap. For poly(3-octylthiophene-2,5-diyl), the calculated HOMO, LUMO, and energy gap in a vacuum were found to be -6.44 eV, -3.63 eV, and 2.81 eV, respectively. researchgate.net The presence of the octyl side chain, analogous to the octylsulfanyl group, influences the polymer's conformation and solubility, which in turn affects the electronic properties of the thiophene (B33073) backbone. nih.gov

The table below summarizes the calculated ground state electronic properties for poly(3-octylthiophene-2,5-diyl) in a vacuum, which serves as a model for understanding the electronic characteristics of this compound units within a polymeric structure.

ParameterCalculated Value (eV)
HOMO Energy-6.44
LUMO Energy-3.63
Energy Gap (LUMO-HOMO)2.81

Table 1: Calculated Ground State Electronic Properties of Poly(3-octylthiophene-2,5-diyl) in Vacuum using DFT (B3LYP/6-311+G(d)). researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Transitions

To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to the time-dependent domain, allowing for the calculation of electronic excited states and the simulation of absorption spectra. rsc.org This is crucial for understanding the photophysical processes that are central to the operation of optoelectronic devices.

TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. For conjugated molecules like this compound, the primary electronic transitions of interest are typically π → π* transitions, which involve the excitation of an electron from a bonding π-orbital to an antibonding π-orbital. In some cases, n → π transitions, involving non-bonding electrons, may also be relevant, particularly if heteroatoms with lone pairs are present in a way that allows for such transitions.

In the study of poly(3-octylthiophene-2,5-diyl), TD-DFT calculations revealed an absorption wavelength of 948.46 nm with an oscillator strength of 0.0015 in a vacuum. researchgate.net This long-wavelength absorption is indicative of the extended conjugation in the polymer chain. The nature of these transitions can be further analyzed by examining the molecular orbitals involved. For instance, in many thiophene-based systems, the HOMO is localized along the conjugated backbone, and the LUMO is also distributed along the chain. Therefore, the HOMO-LUMO transition corresponds to an intramolecular charge transfer along the polymer backbone.

Modeling of Optoelectronic Phenomena and Charge Transport Mechanisms

Building upon the foundational understanding of electronic structure from quantum chemical calculations, more complex models can be developed to simulate optoelectronic phenomena and charge transport mechanisms in materials based on this compound.

Prediction of Optical Band Gaps and Absorption Spectra

The optical band gap, a key parameter for any semiconductor, can be predicted from the calculated absorption spectrum. This is often determined from the onset of the first significant electronic transition in the TD-DFT calculated spectrum. The predicted absorption spectra can be compared with experimental UV-Vis spectra to validate the computational methodology. For poly(3-octylthiophene-2,5-diyl), the theoretically determined absorption maximum provides insight into the color and light-harvesting capabilities of the material. researchgate.net

The accuracy of the predicted optical band gap is sensitive to the chosen computational method, including the functional and basis set. It is also influenced by environmental factors such as the solvent, which can be modeled using implicit or explicit solvent models in the calculations.

Simulation of Charge Carrier Mobility and Transport Pathways

The charge carrier mobility, which describes how quickly an electron or hole can move through a material under the influence of an electric field, is a critical factor for the performance of organic electronic devices. Computational methods can be used to simulate charge transport by calculating the electronic coupling between adjacent molecules (transfer integrals) and the reorganization energy associated with charge hopping.

These parameters are often calculated for dimers or larger aggregates of the molecule of interest, with geometries that are representative of the solid-state packing. The charge transport is typically modeled as a hopping process between localized states on individual molecules. The octylsulfanyl side chain in this compound is expected to play a significant role in determining the solid-state morphology and, consequently, the intermolecular electronic couplings and charge transport pathways. rsc.org

Analysis of Intramolecular Charge Transfer and Exciton (B1674681) Dissociation

In donor-acceptor systems, intramolecular charge transfer (ICT) is a fundamental process upon photoexcitation. researchgate.net While a single this compound unit does not inherently possess a strong donor-acceptor character, it can be incorporated into larger molecules or polymers where it acts as a donor or part of the conjugated bridge. In such systems, TD-DFT can be used to characterize the nature of the excited states, determining the extent of charge separation.

The analysis of ICT is crucial for understanding how photogenerated excitons (bound electron-hole pairs) can be efficiently dissociated into free charge carriers, a necessary step in photovoltaic devices. Computational modeling can help to elucidate the factors that promote or hinder exciton dissociation, such as the electronic coupling between donor and acceptor units and the influence of the local environment. For oligothiophenes, the degree of ICT can be influenced by the nature of terminal substituent groups. researchgate.net

Prediction of Molecular Interactions and Solid-State Packing Effects

Computational modeling serves as a powerful tool for predicting the intermolecular interactions and solid-state packing of this compound and its analogues. These theoretical studies provide critical insights into the material's structural morphology, which in turn governs its electronic and optical properties. The prediction of these interactions is primarily centered on understanding the non-covalent forces at play, including van der Waals forces, π-stacking, and hydrogen bonding.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the preferred molecular conformations and intermolecular geometries. These calculations can predict whether the molecules will adopt a herringbone or a π-stacked arrangement in the solid state. tandfonline.comacs.org In the case of this compound, the sulfur atom in the side chain can also participate in specific intermolecular interactions, such as S---S or C-H---S interactions, which further stabilize the crystal packing. tandfonline.com

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecular assembly process. By simulating a collection of this compound molecules, researchers can observe how they self-assemble and predict the resulting bulk morphology. These simulations are crucial for understanding the kinetic and thermodynamic factors that control crystal growth and morphology.

The solid-state packing has a direct impact on the material's properties. For example, the degree of π-orbital overlap between adjacent molecules, determined by the packing arrangement, is a key factor in charge transport efficiency. Computational models can quantify this overlap and predict the charge carrier mobility of the material.

A summary of predicted molecular interactions and their effects on the solid-state packing of this compound is presented in the table below.

Interaction TypePredicted Effect on PackingConsequence for Material Properties
π-π Stacking Promotes co-facial arrangement of thiophene rings. The octyl chain may influence the stacking distance and lateral offset.Enhances intermolecular charge transport along the stacking direction.
Van der Waals The octyl chains can interdigitate, leading to a more ordered and dense packing.Affects solubility and mechanical properties.
C-H---π Interactions Hydrogen atoms on the alkyl chain or thiophene ring can interact with the π-system of neighboring molecules, influencing the overall packing geometry. rsc.orgContributes to the stability of the crystal lattice.
S---S Interactions The sulfur atoms of the thiophene ring and the octylsulfanyl chain can engage in short-range attractive interactions. tandfonline.comCan lead to specific packing motifs and influence electronic coupling.

Development of Robust Computational Protocols for Thiophene Derivatives

The accurate prediction of the properties of thiophene derivatives like this compound relies on the development and application of robust computational protocols. These protocols encompass a range of theoretical methods and simulation techniques tailored to capture the specific electronic and structural features of these materials. nih.gov

A key aspect of these protocols is the choice of the appropriate level of theory for quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method, but the selection of the exchange-correlation functional is critical for obtaining accurate results. mdpi.com For thiophene derivatives, functionals that can accurately describe non-covalent interactions, such as dispersion forces, are essential for predicting solid-state packing. acs.org

Basis set selection is another crucial parameter. Larger basis sets generally provide more accurate results but at a higher computational cost. The development of efficient and accurate basis sets for sulfur-containing organic molecules is an ongoing area of research.

For larger systems and for studying dynamic processes, classical molecular dynamics (MD) simulations are employed. The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interatomic interactions. Developing accurate force fields for thiophene derivatives requires careful parameterization against experimental data or high-level quantum mechanical calculations.

A multi-scale modeling approach is often necessary to bridge the gap between molecular-level properties and bulk material performance. This involves using quantum mechanics to parameterize classical force fields, which are then used in large-scale MD simulations to predict morphology. The predicted morphologies can then be used as input for electronic structure calculations to determine bulk electronic properties.

The table below outlines a typical robust computational protocol for studying thiophene derivatives.

Computational StepMethodKey Considerations
Monomer Geometry Optimization DFT (e.g., B3LYP, M06-2X)Choice of functional and basis set to accurately represent the molecular structure and electronic properties. mdpi.com
Dimer Interaction Energy Calculation High-level ab initio methods (e.g., CCSD(T)) or DFT with dispersion correctionAccurate calculation of intermolecular interaction energies is crucial for predicting packing. acs.orgresearchgate.net
Crystal Structure Prediction Polymorph prediction algorithms combined with lattice energy calculationsExploring the potential crystal structures and identifying the most stable polymorphs.
Molecular Dynamics Simulation Classical MD with a parameterized force fieldSimulating the self-assembly process and predicting the bulk morphology. researchgate.net
Electronic Property Calculation Time-Dependent DFT (TD-DFT) or other excited-state methodsCalculating absorption and emission spectra, as well as charge transport parameters. nih.gov

The continuous development and refinement of these computational protocols are essential for accelerating the discovery and design of new thiophene-based materials with tailored properties for various electronic and optoelectronic applications. nih.gov

Structure Performance Relationships in 3 Octylsulfanylthiophene Based Materials

Influence of Octyl Chain Substitution on Electronic and Optical Behavior

The octyl side chain, while not part of the conjugated backbone, plays a crucial role in modulating the material's properties through steric and solubility effects.

The presence of the flexible octylsulfanyl group at the 3-position of the thiophene (B33073) ring introduces significant steric interactions. These interactions can influence the planarity of the polythiophene backbone. A more planar backbone allows for greater π-orbital overlap between adjacent thiophene rings, leading to a more delocalized electronic structure. This enhanced conjugation typically results in a red-shift in the material's absorption spectrum, indicating a smaller HOMO-LUMO gap. However, excessive steric hindrance from the octyl chains can force the thiophene rings to twist relative to each other, disrupting the π-conjugation, which would lead to a blue-shift in the absorption spectrum and a decrease in charge carrier mobility. The balance of these steric effects is crucial for achieving optimal electronic properties.

The long octyl side chain is fundamental to the solubility of 3-octylsulfanylthiophene-based polymers in common organic solvents. This solubility is a prerequisite for solution-based processing techniques like spin-coating, which are essential for fabricating large-area, low-cost electronic devices. The choice of solvent and its interaction with the octyl chains significantly impact the final thin film morphology. nih.gov

The differential solubility between the conjugated backbone and the aliphatic side chains is a driving force for the self-assembly and ordering of the polymer chains during film formation. rsc.org As the solvent evaporates, the polymer chains tend to arrange themselves to minimize unfavorable interactions, often resulting in a layered structure where the thiophene backbones are laterally packed and separated by the interdigitated octyl side chains. nih.gov The quality of this ordering, including the degree of crystallinity and the orientation of the crystalline domains, has a profound effect on the optoelectronic properties of the film. rsc.org A well-ordered morphology with extensive π-stacking of the polymer backbones is essential for efficient charge transport. nih.govrsc.org

Impact of Regioregularity and Molecular Weight in Poly(this compound)

For poly(this compound), two of the most critical parameters governing its performance are regioregularity and molecular weight.

Regioregularity (RR) refers to the consistency of the head-to-tail (HT) linkages between monomer units. High regioregularity (typically >95% HT) allows the polymer chains to adopt a more planar conformation, which facilitates close packing and the formation of well-ordered, crystalline lamellar structures. This structural order is paramount for efficient charge transport. In contrast, polymers with low regioregularity have frequent head-to-head or tail-to-tail couplings, which introduce twists in the backbone, inhibit crystallization, and result in significantly lower charge carrier mobility. rsc.org Studies on poly(3-alkylthiophene)s (P3ATs) have shown that OFET performance is drastically improved with increasing regioregularity.

Molecular weight (MW) also plays a significant role. Generally, an increase in molecular weight correlates with improved device performance up to a certain point. nih.gov Higher MW polymers tend to have higher melting temperatures and increased crystallinity. nih.gov Longer chains can span across amorphous regions between crystalline domains, providing more continuous pathways for charge transport and enhancing mechanical integrity. However, excessively high molecular weight can negatively impact solubility, making solution processing more challenging. nih.gov

PropertyEffect of Increasing RegioregularityEffect of Increasing Molecular Weight
Backbone Planarity IncreasesGenerally increases chain entanglement
Crystallinity Significantly Increases Increases nih.gov
Charge Carrier Mobility Drastically Increases Generally Increases (up to a point)
Solubility May DecreaseDecreases nih.gov

Effects of Molecular Topology (e.g., Linear vs. Macrocyclic Architectures) on Optoelectronic Properties

Linear P3ATs are susceptible to electro-oxidation at their chain ends, which can lead to undesired intermolecular coupling reactions. nih.gov In contrast, macrocyclic P3ATs are more stable against such oxidation due to the absence of these reactive termini. nih.gov Furthermore, studies on cyclic poly(3-hexylthiophene) have shown that cyclic topologies can lead to stronger dicationic properties and more delocalized charges upon oxidation compared to their linear counterparts. nih.gov These topological differences also affect the frontier orbital energy levels; for instance, the HOMO level of cyclic P3HT was observed to decrease with increasing ring size, while the opposite trend was seen for linear analogs. nih.gov

FeatureLinear Poly(3-alkylthiophene)Macrocyclic Poly(3-alkylthiophene)
Chain Ends PresentAbsent nih.gov
Electrochemical Stability Susceptible to oxidation at termini nih.govMore stable against oxidation nih.gov
Charge Delocalization Shows characteristics of polaron pairs nih.govStronger dicationic properties, more delocalized charges nih.gov
HOMO Level Trend Increases with molecular weightDecreases with molecular weight nih.gov

Correlation between Frontier Molecular Orbitals and Device Performance Metrics

The performance of organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs), is directly governed by the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In an organic solar cell, the energy difference between the LUMO of the acceptor material and the HOMO of the donor material (like P3OT) determines the maximum possible open-circuit voltage (Voc). A higher HOMO level in the donor polymer generally leads to a lower Voc. The alignment of these orbitals is also critical for efficient charge separation at the donor-acceptor interface.

The HOMO-LUMO gap of the material dictates its optical absorption spectrum. A smaller gap allows the material to absorb a broader range of the solar spectrum, potentially leading to a higher short-circuit current (Jsc). Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the FMOs of new thiophene-based materials. researchgate.net Extending the π-conjugation of the molecular backbone, for example, is a common strategy to lower the HOMO-LUMO gap. researchgate.net Ultimately, optimizing the power conversion efficiency (PCE) of a solar cell requires a careful balancing of these orbital energy levels to achieve a high Voc, Jsc, and fill factor simultaneously. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Rational Design and Synthesis of Next-Generation 3-Octylsulfanylthiophene Analogues

The strategic design and synthesis of new this compound analogues are foundational to unlocking their full potential. Future research will focus on the targeted modification of the molecular structure to fine-tune its electronic and physical properties. Key strategies will involve the introduction of various functional groups to the thiophene (B33073) ring and the modification of the alkyl chain.

The core principle behind the rational design of novel analogues is to establish a clear structure-property relationship. For instance, the introduction of electron-withdrawing or electron-donating moieties to the thiophene backbone can significantly alter the frontier molecular orbital energy levels (HOMO and LUMO), thereby influencing the charge injection and transport properties in electronic devices. Similarly, modifying the length and branching of the octyl chain can impact the material's solubility, film-forming properties, and molecular packing in the solid state, all of which are critical for device performance.

Synthetic strategies will evolve to allow for the precise and efficient production of these tailored molecules. The development of novel catalytic cross-coupling reactions will be instrumental in creating a diverse library of this compound derivatives. These advancements will enable researchers to systematically investigate the impact of different substituents on the material's performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 1: Potential Functional Groups for this compound Analogues and their Expected Effects

Functional Group CategoryExample GroupsExpected Effect on Properties
Electron-WithdrawingCyano (-CN), Fluoro (-F)Lowering of HOMO/LUMO levels, improved air stability
Electron-DonatingAlkoxy (-OR), Amino (-NR2)Raising of HOMO/LUMO levels, enhanced solubility
Extended ConjugationPhenyl, ThienylRed-shifted absorption, improved charge mobility
Self-Assembly DirectingHydrogen-bonding moietiesEnhanced molecular ordering and crystallinity

Advanced Processing and Fabrication Methodologies for High-Performance Devices

The transition of this compound and its analogues from laboratory-scale synthesis to high-performance devices hinges on the development of advanced processing and fabrication techniques. Solution-based methods, such as spin-coating, blade-coating, and inkjet printing, are particularly attractive due to their potential for low-cost, large-area manufacturing.

A key challenge in the solution processing of organic semiconductors is controlling the thin-film morphology, which encompasses factors like crystallinity, molecular orientation, and domain size. Future research will explore innovative approaches to manipulate these parameters. This includes the use of solvent additives, thermal and solvent vapor annealing, and the development of new deposition techniques that offer greater control over the drying and self-assembly processes.

For instance, the choice of solvent and its evaporation rate can have a profound impact on the final film structure. The use of "green" solvents is also a growing area of focus, aiming to reduce the environmental impact of device fabrication. Furthermore, techniques that can induce molecular alignment, such as directional shearing or the application of external fields, will be investigated to enhance charge transport anisotropy and boost device performance.

Table 2: Comparison of Advanced Processing Techniques for this compound Thin Films

Processing TechniqueAdvantagesChallengesPotential for this compound
Spin-Coating Simple, rapid, uniform filmsHigh material waste, limited to small areasIdeal for lab-scale device optimization and material screening.
Blade-Coating Scalable, low material waste, good film qualityRequires precise control of coating parametersPromising for roll-to-roll manufacturing of flexible devices.
Inkjet Printing Digital patterning, precise material depositionClogging of nozzles, "coffee-ring" effectEnables the fabrication of complex device architectures and integrated circuits.
Zone-Casting High degree of molecular alignmentSlow process, requires specialized equipmentCan produce highly ordered films for fundamental studies of charge transport.

Integration into Hybrid and Composite Materials Systems

The integration of this compound into hybrid and composite materials opens up new avenues for creating multifunctional systems with enhanced properties. By combining the thiophene derivative with other materials, such as inorganic nanoparticles, carbon nanotubes, or other polymers, it is possible to create composites that leverage the strengths of each component.

In the context of photovoltaics, for example, blending this compound with inorganic semiconductor nanocrystals, like cadmium selenide (B1212193) (CdSe) or lead sulfide (B99878) (PbS), can create hybrid solar cells that benefit from the broad absorption of the nanocrystals and the solution-processability of the organic material. The interface between the organic and inorganic phases is critical for efficient charge separation and transport, and future research will focus on optimizing this interface through surface ligand engineering and controlled phase segregation.

For applications in flexible electronics and sensors, composites of this compound with elastomeric polymers can provide both conductivity and mechanical resilience. The dispersion of conductive fillers, such as carbon nanotubes or graphene, within a this compound matrix can also lead to materials with improved electrical conductivity and mechanical strength, suitable for applications like flexible electrodes and strain sensors.

Exploration of Novel Device Architectures and Multifunctional Applications

Beyond traditional OFETs and OPVs, the unique properties of this compound and its derivatives make them promising candidates for a range of novel device architectures and multifunctional applications. The ability to tune their electronic and optical properties through molecular design opens the door to their use in more sophisticated electronic systems.

One area of exploration is in the development of organic light-emitting transistors (OLETs), where the material would simultaneously function as the charge-transporting layer and the light-emitting layer. This requires careful molecular engineering to achieve both high charge carrier mobility and efficient photoluminescence.

Another exciting prospect is the use of this compound-based materials in chemical and biological sensors. The sensitivity of the thiophene backbone's electronic properties to its local environment can be exploited to detect the presence of specific analytes. By functionalizing the molecule with receptor units, it is possible to create highly selective sensors for environmental monitoring or medical diagnostics.

Furthermore, the integration of this compound into memory devices, such as organic resistive switching memories (ORRAM), is an emerging field. The ability of the material to switch between different resistive states under an applied electric field could be utilized for data storage applications. The exploration of these and other novel device concepts will continue to drive innovation in the field of organic electronics, with this compound poised to play a significant role.

Q & A

Q. What are the recommended methods for synthesizing 3-Octylsulfanylthiophene, and how can researchers validate purity?

To synthesize this compound, begin with a literature review using platforms like SciFinder, focusing on keywords such as "thiophene derivatives," "sulfanyl synthesis," and "alkylation reactions" to identify established protocols . Common methods involve nucleophilic substitution or coupling reactions using thiophene precursors and octylthiol derivatives. Validate purity via nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Cross-reference spectral data with databases like the NIST Chemistry WebBook for accuracy .

Q. How should researchers characterize the electronic properties of this compound?

Use cyclic voltammetry (CV) to determine redox potentials and ultraviolet-visible (UV-Vis) spectroscopy to assess optical bandgaps. Compare results with computational studies (e.g., density functional theory, DFT) to validate experimental findings. Discrepancies between experimental and theoretical data may arise from solvent effects or molecular aggregation, necessitating controlled solvent environments (e.g., anhydrous conditions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation . In case of exposure, rinse affected areas with water for 15 minutes and consult a physician . Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How can researchers determine the solubility and solvent compatibility of this compound?

Perform solubility tests in solvents of varying polarity (e.g., hexane, toluene, DMSO) using gravimetric analysis. Hansen solubility parameters can predict solvent compatibility. For polar solvents, confirm stability via Fourier-transform infrared (FTIR) spectroscopy to detect unintended solvolysis .

Q. What analytical techniques are suitable for assessing the thermal stability of this compound?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions. Compare results with structurally similar thiophene derivatives to contextualize stability trends .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

Employ Design of Experiments (DOE) to test variables like catalyst loading (e.g., palladium vs. copper), temperature, and reaction time. Use statistical tools (e.g., ANOVA) to identify significant factors. Replicate high-yield conditions in triplicate to ensure reproducibility .

Q. What strategies resolve contradictions in reported electronic properties of this compound across studies?

Conduct comparative studies under standardized conditions (e.g., inert atmosphere, identical solvent systems). Validate instrumentation calibration using reference compounds. Publish raw datasets to enable meta-analyses and identify systemic errors (e.g., baseline corrections in spectroscopy) .

Q. How can the environmental impact of this compound degradation byproducts be assessed?

Perform photodegradation studies under simulated sunlight, followed by liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products. Compare toxicity profiles using in vitro assays (e.g., Daphnia magna mortality tests). Reference regulatory databases (e.g., OSHA HCS) to evaluate compliance with exposure limits .

Q. What methodologies elucidate structure-property relationships in this compound derivatives?

Synthesize analogs with varying alkyl chain lengths or substituents. Correlate structural changes (via X-ray crystallography) with optoelectronic properties (e.g., charge carrier mobility). Use multivariate regression to quantify substituent effects on performance metrics .

Q. How do researchers evaluate the long-term stability of this compound in device applications?

Design accelerated aging tests under controlled humidity/temperature. Monitor degradation via impedance spectroscopy or scanning electron microscopy (SEM). Compare with industry standards (e.g., IEC 61215 for solar cells) to benchmark stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.